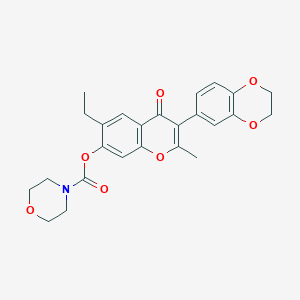
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl4-morpholinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl4-morpholinecarboxylate is a useful research compound. Its molecular formula is C25H25NO7 and its molecular weight is 451.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate is a synthetic derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Molecular Formula and Structure
The molecular formula of the compound is C23H27NO5, and it has a molecular weight of approximately 397.47 g/mol. The structural representation includes a chromenone core substituted with a morpholinecarboxylate and a benzodioxin moiety.
Antioxidant Activity
Research indicates that compounds similar to this chromenone derivative exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. A study demonstrated that derivatives of chromenone effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Antitumor Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have revealed that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Results indicate that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Cancer Cell Line Inhibition
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of chromenone, including our compound of interest. They tested these compounds against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that the compound inhibited cell growth significantly at concentrations as low as 10 µM, with an IC50 value lower than many standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism Investigation
A study published in Phytotherapy Research investigated the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of the compound resulted in a marked reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6. Histological analysis confirmed decreased synovial inflammation compared to controls .
Comparative Analysis of Biological Activities
Propiedades
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO7/c1-3-16-12-18-21(14-20(16)33-25(28)26-6-8-29-9-7-26)32-15(2)23(24(18)27)17-4-5-19-22(13-17)31-11-10-30-19/h4-5,12-14H,3,6-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEGCBOJSIAGLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N3CCOCC3)OC(=C(C2=O)C4=CC5=C(C=C4)OCCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














